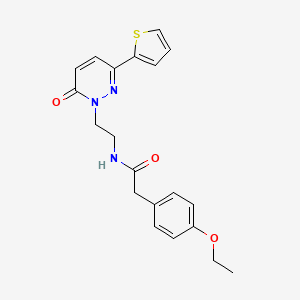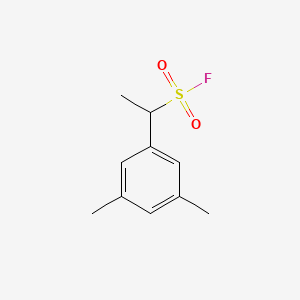
1-Methylcyclobutane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclobutane-1-sulfonamide is an organic compound with the molecular formula C5H11NO2S and a molecular weight of 149.21 . It appears as a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . Its InChI code is 1S/C5H11NO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) and its InChI Key is JQAUAUDMYXVBDD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 149.21 .Applications De Recherche Scientifique
Mobility and Environmental Impact of Sulfonamides
- Environmental Mobility : Sulfonamides, due to their extensive use in treating human and animal diseases, have been a focus of environmental studies, particularly in relation to their mobility in soil and potential for groundwater contamination. Studies show that sulfonamides can leach into the soil, posing a risk of ground and surface water contamination, highlighting the need for careful management of these compounds in agricultural settings (Kwon, 2011).
Chemical Synthesis and Reactivity
- Chemical Synthesis : The research into the synthesis of sulfone-substituted bicyclo[1.1.0]butanes and housanes, related to the structure of cyclobutanes, shows advancements in organic synthesis. These compounds are noted for their high reactivity and stability, useful in strain-releasing processes. A one-pot synthesis method from methyl sulfones has been developed, offering an efficient way to produce these compounds for further application in organic synthesis (Jung & Lindsay, 2022).
Antibacterial Applications
- Antibacterial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for antibacterial activity. This research indicates the potential for developing new antibacterial agents leveraging the sulfonamide group, which could relate to modifications of the core structure like 1-Methylcyclobutane-1-sulfonamide for medical applications (Azab, Youssef, & El-Bordany, 2013).
Mechanistic Insights and Applications
- Stereospecific Synthesis : Research into the use of 1-sulfonylcyclopropanols as cyclopropanone equivalents in synthetic chemistry demonstrates the utility of sulfonamide structures in the stereospecific synthesis of complex molecules, such as enantioenriched alkylidenecyclobutanones. This work underscores the versatility of sulfonamide derivatives in organic synthesis, potentially including those based on the cyclobutane structure (Poteat & Lindsay, 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
1-Methylcyclobutane-1-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for DNA synthesis in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, the compound prevents the synthesis of folic acid, thereby disrupting DNA synthesis in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency in folic acid . This deficiency, in turn, prevents the synthesis of DNA, RNA, and proteins, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . The specific ADME properties of this compound and their impact on its bioavailability would need further investigation.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By disrupting the folic acid synthesis pathway, the compound prevents the synthesis of essential biomolecules like DNA, RNA, and proteins in bacteria . This leads to the inhibition of bacterial growth and replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s absorption and metabolism . .
Analyse Biochimique
Cellular Effects
Sulfonamides can cause various unfavorable side effects including diseases of the digestive and respiratory tracts
Molecular Mechanism
Sulfonamides are known to inhibit the synthesis of tetrahydrofolate, which further stops DNA replication . This results in hindrances in cell division, making sulfonamides bacteriostatic rather than bactericidal .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Propriétés
IUPAC Name |
1-methylcyclobutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAUAUDMYXVBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B2837000.png)
![2-Methyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2837004.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837005.png)
![4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2837006.png)
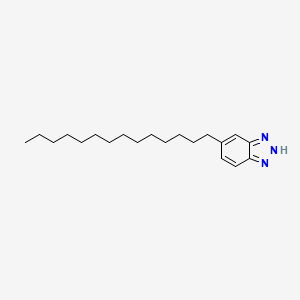
![N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2837009.png)
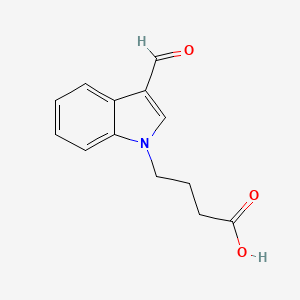
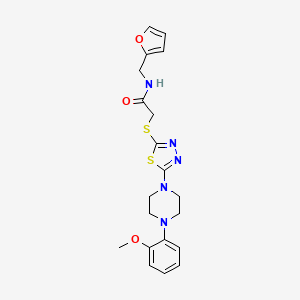
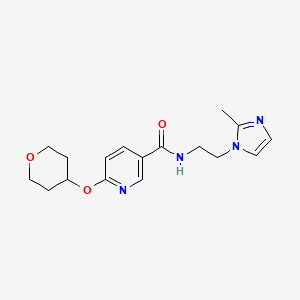
![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837015.png)
![N'-[2-(4-Chlorophenyl)-1-cyclopropylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2837016.png)
